molecular formula C5H14Cl2N2O B2715643 rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride CAS No. 2089245-64-5

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride

Cat. No.: B2715643
CAS No.: 2089245-64-5
M. Wt: 189.08
InChI Key: KWYWZFXGUYRWAT-ALUAXPQUSA-N
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Description

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures the production of enantiomerically pure amino alcohols, which are essential for various applications.

Industrial Production Methods: Industrial production of this compound may involve scalable regio- and stereospecific synthesis methods. These methods are designed to produce large quantities of the compound while maintaining its stereochemical integrity .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-Amino-1-methyl-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an enzyme inhibitor, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,4R)-4-amino-1-methylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c1-7-2-4(6)5(8)3-7;;/h4-5,8H,2-3,6H2,1H3;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYWZFXGUYRWAT-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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